molecular formula C11H15IN2O2 B1440480 N-(2-Iodo-3-methoxypyridin-4-yl)pivalamide CAS No. 1142192-49-1

N-(2-Iodo-3-methoxypyridin-4-yl)pivalamide

Cat. No. B1440480
M. Wt: 334.15 g/mol
InChI Key: HEOFKBIGTLFGBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Iodo-3-methoxypyridin-4-yl)pivalamide is a unique chemical compound with the empirical formula C11H15IN2O2 and a molecular weight of 334.15 . It is a solid compound . It is also known as IMPY and is a potent and selective ligand for the Aβ amyloid fibrils, making it a promising candidate for Alzheimer’s disease (AD) diagnosis.


Molecular Structure Analysis

The molecular structure of N-(2-Iodo-3-methoxypyridin-4-yl)pivalamide can be represented by the SMILES string COc1c(I)nccc1NC(=O)C(C)(C)C . The InChI representation is 1S/C11H15IN2O2/c1-11(2,3)10(15)14-7-5-6-13-9(12)8(7)16-4/h5-6H,1-4H3,(H,13,14,15) .


Physical And Chemical Properties Analysis

N-(2-Iodo-3-methoxypyridin-4-yl)pivalamide is a solid compound . It has a molecular weight of 334.15 . The compound’s empirical formula is C11H15IN2O2 .

Scientific Research Applications

Synthesis and Activity in Pharmaceutical Compounds

The compound N-(2-Iodo-3-methoxypyridin-4-yl)pivalamide, due to its structural attributes, has been utilized in the synthesis of various pharmacologically active compounds. For instance, in the synthesis of ME1207, a pivaloyloxymethyl ester derivative exhibiting significant antibacterial activity against gram-positive and gram-negative bacteria, including beta-lactamase-producing strains. The compound showed promising urinary recovery post oral administration in mice, indicating its potential as an orally active agent (Sakagami et al., 1991).

Neuroleptic Activity

In another study, a series of benzamides were synthesized and evaluated for their neuroleptic activity, indicating a correlation between structure and activity. The study revealed that specific structural modifications in the benzamide derivatives led to enhanced neuroleptic activity, suggesting the potential role of N-(2-Iodo-3-methoxypyridin-4-yl)pivalamide or related structures in modulating neuroleptic effects (Iwanami et al., 1981).

Metabolism and Pharmacokinetics

In the realm of metabolism and pharmacokinetics, N-(2-Iodo-3-methoxypyridin-4-yl)pivalamide or its structural analogs have been instrumental in understanding the metabolic pathways and distribution of novel drugs. For instance, YH3945, a novel anti-cancer agent, exhibited extensive metabolism with the identification of various metabolites, including cyclic metabolites characteristic of the compound. The study of these metabolites provided insights into the metabolic pathways and potential therapeutic implications of the drug (Lee et al., 2004).

Imaging and Diagnostic Applications

Radioiodinated N-(dialkylaminoalkyl)benzamides, structurally related to N-(2-Iodo-3-methoxypyridin-4-yl)pivalamide, have been used for imaging melanoma metastases, demonstrating high melanoma uptake and tissue selectivity. These compounds, with variations in phenyl substituents, showed promising results in mice bearing melanoma, suggesting their potential application in melanoma imaging and possibly for radionuclide therapy (Eisenhut et al., 2000).

Anti-Fibrotic and Anti-Metastatic Potential

Compounds structurally related to N-(2-Iodo-3-methoxypyridin-4-yl)pivalamide have been investigated for their anti-fibrotic and anti-metastatic properties. For instance, IN-1130, an ALK5 inhibitor, demonstrated suppression of renal and hepatic fibrosis and exhibited anti-metastatic effects in a breast cancer-bearing mouse model. The study of its pharmacokinetics and metabolism revealed potential as an effective oral anti-fibrotic drug (Kim et al., 2008).

Safety And Hazards

The safety information available for N-(2-Iodo-3-methoxypyridin-4-yl)pivalamide indicates that it has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The hazard statements associated with this compound are H302 - H319 . The precautionary statements are P305 + P351 + P338 . It is also classified as a combustible solid .

properties

IUPAC Name

N-(2-iodo-3-methoxypyridin-4-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15IN2O2/c1-11(2,3)10(15)14-7-5-6-13-9(12)8(7)16-4/h5-6H,1-4H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEOFKBIGTLFGBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C(=NC=C1)I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901189189
Record name Propanamide, N-(2-iodo-3-methoxy-4-pyridinyl)-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901189189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Iodo-3-methoxypyridin-4-yl)pivalamide

CAS RN

1142192-49-1
Record name Propanamide, N-(2-iodo-3-methoxy-4-pyridinyl)-2,2-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142192-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanamide, N-(2-iodo-3-methoxy-4-pyridinyl)-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901189189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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